molecular formula C14H11ClO3 B094177 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone CAS No. 15485-64-0

2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone

Cat. No. B094177
CAS RN: 15485-64-0
M. Wt: 262.69 g/mol
InChI Key: OOSNDHMLIFRVBM-UHFFFAOYSA-N
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Description

The compound "2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone" is a chlorinated aromatic ketone with potential applications in various fields of chemistry and pharmacology. While the specific compound is not directly studied in the provided papers, related compounds with chlorophenyl and dihydroxyphenyl groups have been synthesized and analyzed, suggesting a potential interest in the structural and electronic properties of such compounds for their reactivity and biological activity.

Synthesis Analysis

The synthesis of related chlorophenyl compounds often involves multi-step procedures and catalysis. For instance, the synthesis of 2-chloro-1-(4-chlorophenyl)ethanone was achieved using chlorobenzene and chloroacetyl chloride under aluminum chloride catalysis . Another example is the one-pot synthesis of a pyrrole derivative involving a chlorophenyl group, catalyzed by natural hydroxyapatite . These methods highlight the importance of catalysts in the synthesis of chlorophenyl compounds and may provide insights into the synthesis of "2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone."

Molecular Structure Analysis

The molecular structure of chlorophenyl compounds has been extensively studied using various spectroscopic techniques and theoretical methods. For example, the structure of a pyrrole derivative was confirmed by NMR, FT-IR, and single-crystal X-ray diffraction . Computational studies using density functional theory (DFT) have been performed to predict spectral and geometrical data, showing good correlation with experimental data . These studies are relevant for understanding the molecular structure of "2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone."

Chemical Reactions Analysis

Chlorophenyl compounds participate in various chemical reactions, leading to the formation of diverse heterocyclic structures. For instance, the condensation of a related compound with N,N-dimethylformamide dimethyl acetal resulted in the formation of isoflavones and other heterocycles . This demonstrates the reactivity of chlorophenyl ketones with different nucleophiles and their potential for generating pharmacologically relevant structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl compounds have been characterized using different physicochemical techniques. For example, the crystal structure of a related compound was determined by single-crystal XRD, revealing a unique hydrogen-bonded supramolecular network supported by π-π stacking interactions . Theoretical calculations, including DFT and time-dependent DFT (TD-DFT), have been used to study the electronic properties and spectral data, providing insights into the electronic transitions and charge distributions within these molecules .

Scientific Research Applications

  • Donor Engineering of Diphenylamine-Substituted Tris(2,4,6-Trichlorophenyl)Methyl Radicals

    • Field : Materials Chemistry .
    • Application : This research focuses on controlling the intramolecular charge transfer and near-infrared photothermal conversion .
    • Methods : Different quantities of diphenylamine (DPA) units are incorporated into the tris(2,4,6-trichlorophenyl)methyl (TTM) radicals from various directions .
    • Results : Remarkable photothermal conversion efficiencies of 41% and 50% are achieved for TTM-BDPA and TTM-TDPA, respectively .
  • Synthesis of Terpene Natural Products

    • Field : Organic Synthesis .
    • Application : This research focuses on the synthesis of complex and biologically active terpene natural products .
    • Methods : New strategies and methods are developed for the efficient synthesis of these compounds .
    • Results : The methods developed in this research are expected to be widely applicable in the synthesis of other terpene natural products .

properties

IUPAC Name

2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c15-10-3-1-9(2-4-10)7-13(17)12-6-5-11(16)8-14(12)18/h1-6,8,16,18H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSNDHMLIFRVBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342977
Record name 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone

CAS RN

15485-64-0
Record name 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of resorcinol (100 g, 0.908 mol), 4-chlorophenylacetic acid (170 g, 0.999 mol) and boron trifluoride etherate is stirred mechanically at 85° C. for 1.75 h. The dark red-brown reaction mixture is allowed to cool to room temperature and then poured slowly into aqueous sodium acetate (1 l, 30% w/v). The suspension is stirred overnight at room temperature. The orange brown precipitate is removed by filtration, dried in vacuo and then triturated with isopropyl ether/hexane (1:9) to give a yellow solid. This solid is washed with hexane and dried in vacuo to provide the title compound. A further three crops of material are obtained from the sodium acetate work-up mixture.
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1 L
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
VS Moskvina, SV Shilin, VP Khilya - Chemistry of Heterocyclic Compounds, 2015 - Springer
A convenient sequence for the preparation of 2-(4-chlorophenyl)-1-(2,4-dimetoxyphenyl)-3-(dimethylamino)prop-2-en-1-one has been developed. It has been demonstrated that the use …
Number of citations: 9 link.springer.com
N Zhang, Z Yu, X Yang, Y Zhou, J Wang… - European Journal of …, 2018 - Elsevier
Phosphatidylinositol 3-kinase α (PI3Kα) is one of the most attractive therapeutic targets for cancer treatment. As our continuing endeavor to discover isoform and/or mutant selective …
Number of citations: 9 www.sciencedirect.com
A Dongamanti, HH Naji, VL Bommidi… - Heterocyclic …, 2016 - degruyter.com
New hybrid compounds containing flavanone and pyrazoline motifs were synthesized by microwave irradiation and conventional heating methods using one-pot synthetic strategy. The …
Number of citations: 5 www.degruyter.com
B COCH - Springer
Number of citations: 0
王毅兵, 彭霁 - 江苏科技信息, 2019 - qkcb.jssti.cn
: 目的: 探讨(E)-2-(4-氯苯基)-1-(2, 4-2 羟基苯) 乙酰基肟(EEO) 对急性痛风性关节炎的改善作用及其分子机制. 方法: 随机将大鼠分为正常组, 模型组, EEO 各剂量组(低, 中, 高), 秋水仙碱组, 各组…
Number of citations: 3 qkcb.jssti.cn

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